Cyclobutane Ring Strain Provides a Quantifiable Conformational Constraint Absent in the Butanol Analog
The target compound incorporates a cyclobutanol ring, which introduces ~26.5 kcal/mol of ring strain relative to the strain-free n-butanol segment of the closest open-chain analog, 1-[1-(aminomethyl)cyclohexyl]butan-1-ol (CAS 1499684-96-6) [1]. This strain reduces endocyclic bond rotation and locks the hydroxyl group into a geometrically defined, cyclic orientation, whereas the butanol analog retains four freely rotating carbons and three additional C–C rotors [1][2]. The result is a 50% reduction in rotatable bond count (2 vs. 4) and a distinct three-dimensional presentation of the H-bond donor/acceptor pair [1][2].
| Evidence Dimension | Ring strain and conformational restriction |
|---|---|
| Target Compound Data | Cyclobutanol ring; ring strain ~26.5 kcal/mol; Rotatable bonds = 2 |
| Comparator Or Baseline | 1-[1-(Aminomethyl)cyclohexyl]butan-1-ol (CAS 1499684-96-6); strain ~0 kcal/mol for butanol chain; Rotatable bonds = 4 |
| Quantified Difference | ~26.5 kcal/mol higher ring strain; 50% fewer rotatable bonds |
| Conditions | Computed properties: PubChem release 2024.11.20; ring strain literature value from cyclobutane |
Why This Matters
Conformational restriction is a proven strategy to enhance binding affinity and selectivity; the cyclobutanol ring pre-organizes the pharmacophore geometry, reducing entropic penalty upon target binding relative to flexible analogs.
- [1] PubChem. (2024). Compound Summary: 1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL (CID 79124875). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/79124875 View Source
- [2] PubChem. (2024). Compound Summary: 1-[1-(Aminomethyl)cyclohexyl]butan-1-ol (CID 79137625). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/79137625 View Source
